molecular formula C15H23NO B11874807 N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine CAS No. 922500-74-1

N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine

Cat. No.: B11874807
CAS No.: 922500-74-1
M. Wt: 233.35 g/mol
InChI Key: WIIJZYFTOOLEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine is a chemical compound characterized by the presence of an oxetane ring, a phenyl group, and a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring . This can be achieved through various cyclization strategies, including:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl and dimethylamine groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and synthetic organic chemistry .

Properties

CAS No.

922500-74-1

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine

InChI

InChI=1S/C15H23NO/c1-16(2)10-4-3-5-13-6-8-14(9-7-13)15-11-17-12-15/h6-9,15H,3-5,10-12H2,1-2H3

InChI Key

WIIJZYFTOOLEKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC1=CC=C(C=C1)C2COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.